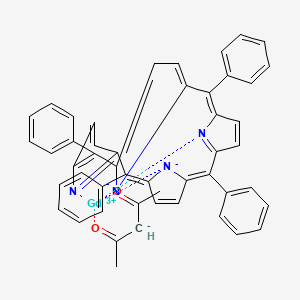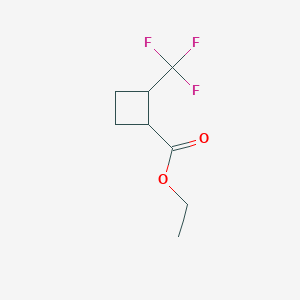![molecular formula C7H13N B15225990 (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine typically involves the use of photochemical reactions, such as [2+2] cycloaddition, to form the bicyclic structure. One common method involves the reaction of a suitable diene with a nitroolefin under photochemical conditions to yield the desired bicyclic amine . The reaction conditions often include the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis methods used in the laboratory. This can include the use of large-scale photochemical reactors and optimization of reaction conditions to maximize yield and purity. Additionally, continuous flow photochemistry techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to various physiological effects. The rigid bicyclic structure can enhance binding affinity and selectivity for specific molecular targets, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine can be compared with other similar bicyclic amines, such as:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic framework but differ in the functional groups attached to the bicyclic core.
Bicyclo[2.1.1]hexanes: These compounds have a smaller bicyclic structure and different reactivity and properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the amine group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R,2R,4R)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7-/m1/s1 |
InChI Key |
JEPPYVOSGKWVSJ-FSDSQADBSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]1C[C@H]2N |
Canonical SMILES |
C1CC2CC1CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B15225908.png)
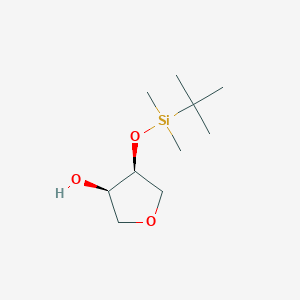


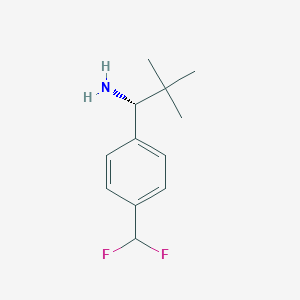
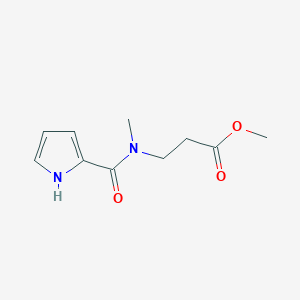
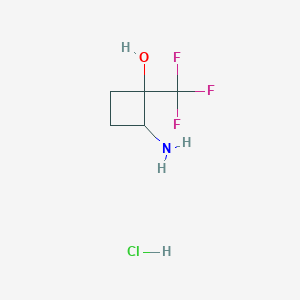
![4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine](/img/structure/B15225955.png)
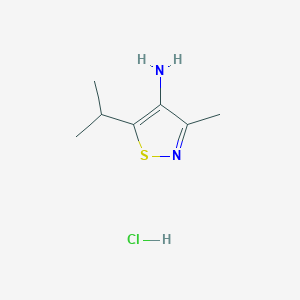
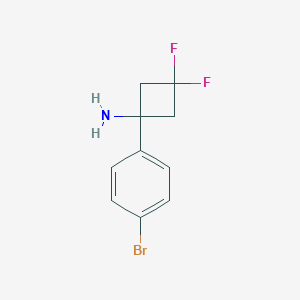
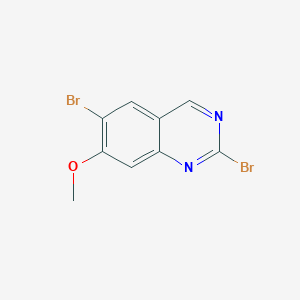
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15225985.png)
